
2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide is a complex organic compound with a unique structure that combines fluorine, hydroxyethyl, and methoxy groups attached to a phenanthridin-5-ium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Phenanthridin-5-ium Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Hydroxyethyl Group: This step may involve the use of ethylene oxide or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenanthridin-5-ium core can be reduced to form dihydrophenanthridin derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrophenanthridin derivatives.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process. The hydroxyethyl and methoxy groups may enhance its binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(hydroxymethyl)phenylboronic acid
- 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid
- 3-Fluoro-4-(methylsulfonyl)phenylboronic acid
Uniqueness
2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide stands out due to its unique combination of functional groups and its phenanthridin-5-ium core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H15BrFNO2 |
|---|---|
Peso molecular |
352.20 g/mol |
Nombre IUPAC |
2-(2-fluoro-8-methoxyphenanthridin-5-ium-5-yl)ethanol;bromide |
InChI |
InChI=1S/C16H15FNO2.BrH/c1-20-13-3-4-14-11(8-13)10-18(6-7-19)16-5-2-12(17)9-15(14)16;/h2-5,8-10,19H,6-7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ZBKGDGWEQRMRGD-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC2=C[N+](=C3C=CC(=CC3=C2C=C1)F)CCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


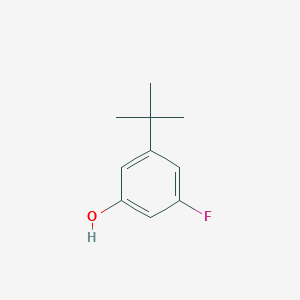
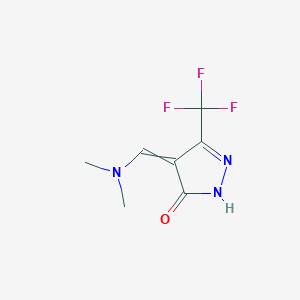
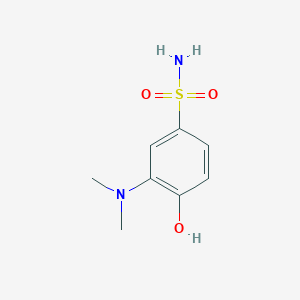

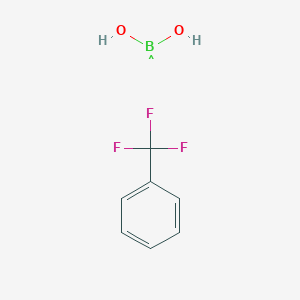
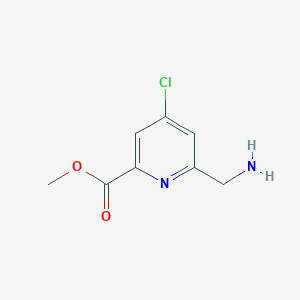
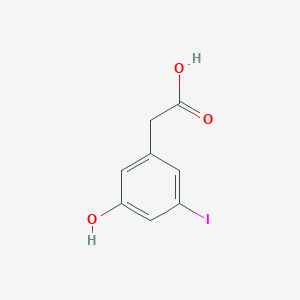
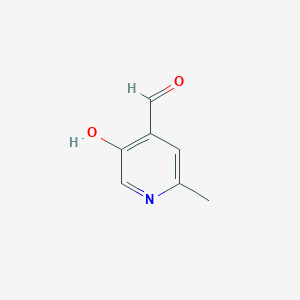
![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)

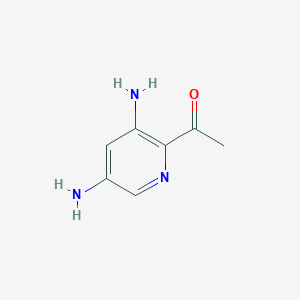
![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)

![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)
